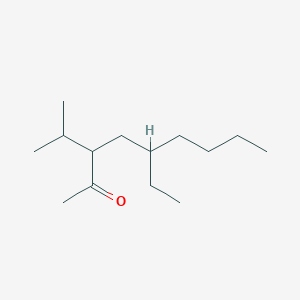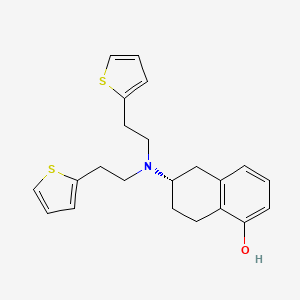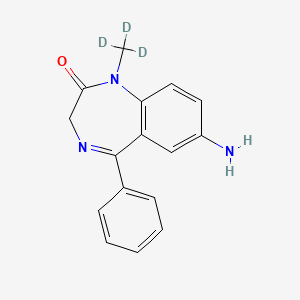
7-Amino Nimetazepam-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino Nimetazepam-d3 is a stable isotope-labeled compound, specifically a deuterated form of 7-Amino Nimetazepam. It is a metabolite of Nimetazepam, a benzodiazepine derivative known for its hypnotic, anxiolytic, sedative, and muscle relaxant properties . The molecular formula of this compound is C16H22D3N3O, and it has a molecular weight of 268.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino Nimetazepam-d3 involves the reduction of the nitro group in Nimetazepam to form the amino derivative. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . The reaction conditions typically involve a controlled environment to ensure the selective reduction of the nitro group without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The production process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
7-Amino Nimetazepam-d3 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the parent compound, Nimetazepam, is reduced to form the amino derivative.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.
Substitution: Various electrophiles can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, and various substituted derivatives from substitution reactions .
Scientific Research Applications
7-Amino Nimetazepam-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Nimetazepam and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Nimetazepam.
Medicine: Used in forensic toxicology for the detection of Nimetazepam use in biological samples.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological properties
Mechanism of Action
The mechanism of action of 7-Amino Nimetazepam-d3 is similar to that of Nimetazepam. It acts on central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The result is somnolence, muscle relaxation, decreased anxiety, and general central nervous system depression .
Comparison with Similar Compounds
Similar Compounds
Nimetazepam: The parent compound, known for its hypnotic and anxiolytic properties.
Nitrazepam: Another benzodiazepine derivative with similar pharmacological effects.
Flunitrazepam: Known for its potent hypnotic and sedative properties.
Uniqueness
7-Amino Nimetazepam-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and forensic applications. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification and identification in complex biological matrices .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
7-amino-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3/i1D3 |
InChI Key |
OALPQSAJOMDTDB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


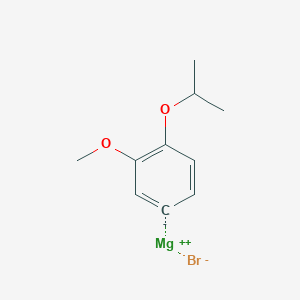
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)

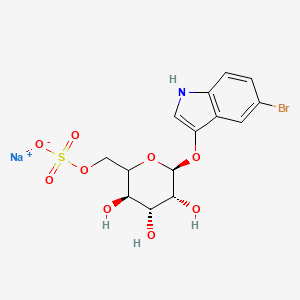
![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
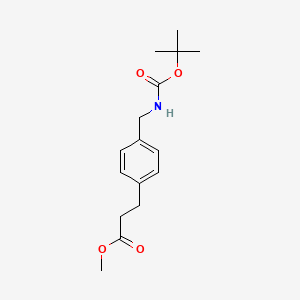
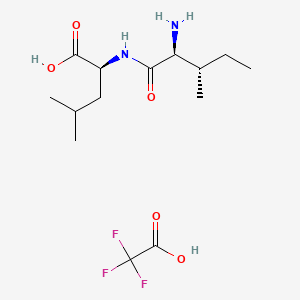
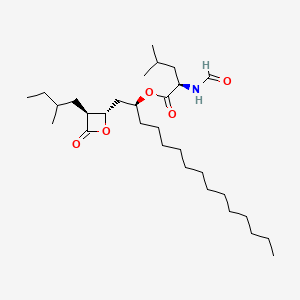
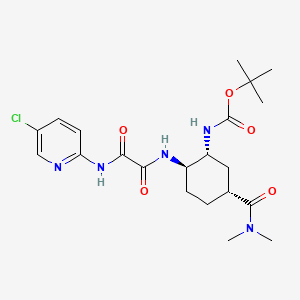
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
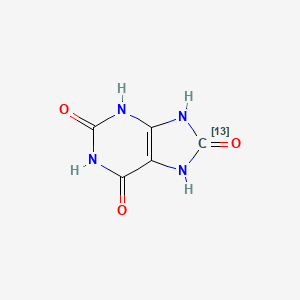
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
